Bis(1,5-cyclooctadiene)dimethoxydiiridium
Overview
Description
Synthesis Analysis
The synthesis of Bis(1,5-cyclooctadiene)dimethoxydiiridium involves reacting iridium chloride with 1,5-cyclooctadiene in the presence of methanol under an inert atmosphere.Molecular Structure Analysis
The molecular structure is characterized by the presence of two cyclooctadiene rings coordinated to a central iridium atom, along with methoxy groups. X-ray crystallography reveals the detailed geometry of the molecule, including bond lengths and angles critical for understanding its reactivity.Chemical Reactions Analysis
This compound is involved in various chemical reactions, primarily as a catalyst in hydrogenation and hydroformylation reactions . Its reactivity is influenced by the electronic and steric properties of the cyclooctadiene and methoxy ligands.Physical And Chemical Properties Analysis
Physical properties, including melting point, boiling point, and solubility, are determined by the molecular structure. The compound is generally stable under standard conditions but requires careful handling due to its sensitivity to air and moisture.Scientific Research Applications
Shirakawa et al. (2001) demonstrated the effectiveness of Bis(1,5-cyclooctadiene)nickel as a catalyst in the hydroarylation of alkynes using arylboron compounds for synthesizing multisubstituted alkenylarenes or dienylarenes (Shirakawa, Takahashi, Tsuchimoto, & Kawakami, 2001).
Barnett (1970) studied the reaction of Bis(1,5-cyclooctadiene)nickel with cyclopentadiene and methylcyclopentadiene, leading to the formation of novel σ,π-cyclooctenyl complexes. This research contributes to understanding metal-assisted hydride shift mechanisms (Barnett, 1970).
Åkermark et al. (1998) investigated the reaction of Bis(1,5-cyclooctadiene)nickel with 1,1,1,5,5,5-hexafluoroacetylacetone, which led to insights into the formation of a Keim type ethylene oligomerization catalyst (Åkermark, Martin, Nyström, Strömberg, Svensson, Zetterberg, & Zuber, 1998).
Murakami and Nishida (1979) found that Bis(1,5-cyclooctadiene)nickel-tributylphosphine can catalyze the vinylcyclopropane-cyclopentene rearrangement, highlighting its potential in organic synthesis (Murakami & Nishida, 1979).
Abla and Yamamoto (1999) conducted a kinetic study on ligand exchange reactions involving Bis(1,5-cyclooctadiene)nickel(0), contributing to the understanding of complexation kinetics in organometallic chemistry (Abla & Yamamoto, 1999).
Eisch, Hallenbeck, and Lucarelli (1985) explored the desulphurization and denitrogenation of SRC liquids using low-valent transition metal complexes like Bis(1,5-cyclooctadiene)nickel, contributing to the field of environmental chemistry (Eisch, Hallenbeck, & Lucarelli, 1985).
Safety And Hazards
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;iridium;methyloxidanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2CH4O.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;/p+2/b2*2-1-,8-7-;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKCGUKVRJZKEQ-MIXQCLKLSA-P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[OH2+].C[OH2+].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[OH2+].C[OH2+].C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir].[Ir] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Ir2O2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-Cyclooctadiene)(methoxy)iridium(I) dimer | |
CAS RN |
12148-71-9 | |
Record name | (Cycloocta-1,5-diene)(methoxy)iridium(I) dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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